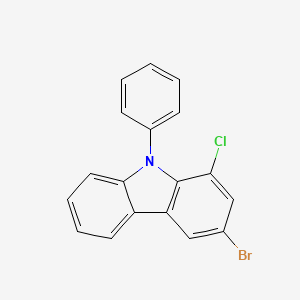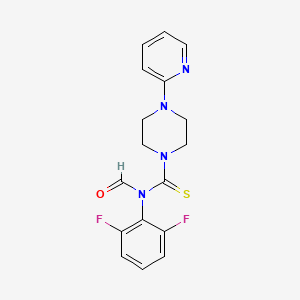![molecular formula C17H15BrO4 B13363894 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound that features a bromobenzyl group, a methoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 3-methoxybenzaldehyde.
Formation of Intermediate: The 4-bromobenzyl alcohol is reacted with 3-methoxybenzaldehyde in the presence of a base to form an intermediate compound.
Acrylic Acid Addition: The intermediate is then subjected to a reaction with acrylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}carboxylic acid.
Reduction: Formation of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}propanol.
Substitution: Formation of 3-{2-[(4-Aminobenzyl)oxy]-3-methoxyphenyl}acrylic acid.
科学研究应用
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 3-{2-[(4-Methylbenzyl)oxy]-3-methoxyphenyl}acrylic acid
- 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
Uniqueness
3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C17H15BrO4 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+ |
InChI 键 |
JRQFXKYLOXCVRU-JXMROGBWSA-N |
手性 SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C/C(=O)O |
规范 SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


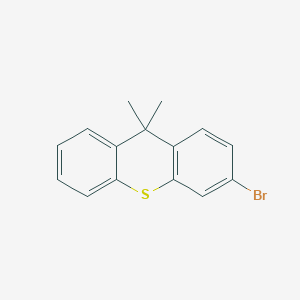
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
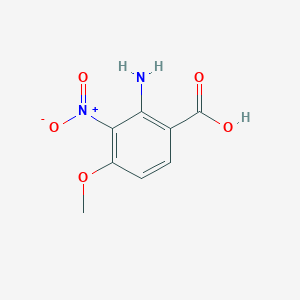


![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
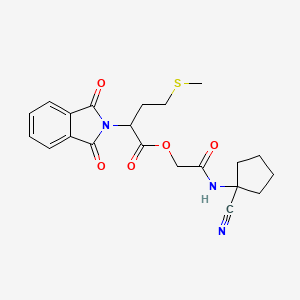
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
